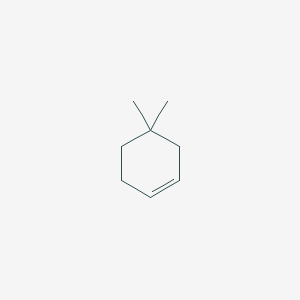

4,4-Dimethylcyclohexene

Description

Properties

IUPAC Name |

4,4-dimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRORSPJLYCDESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161468 | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14072-86-7 | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014072867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2HS4ZTL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Isomerism of 4,4-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexene is a cyclic alkene of significant interest in organic synthesis and as a structural motif in various natural products and pharmaceutical compounds. Its rigid, yet conformationally mobile, cyclohexene (B86901) ring, substituted with two methyl groups on a single saturated carbon, imparts unique stereoelectronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the structural properties, isomerism, and key experimental data of this compound, intended to serve as a valuable resource for professionals in chemical research and drug development.

Structural and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₈H₁₄.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14072-86-7 | [1][2] |

| Density | 0.806 g/mL | [3] |

| Boiling Point | 116 °C | [3] |

| Melting Point | -74 °C | [3] |

| Refractive Index | 1.445 | [3] |

Molecular Geometry

Note: A comprehensive table of calculated bond lengths and angles would be populated here based on data from computational chemistry studies, which are not available in the provided search results.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for this compound are not available in the provided search results, predictions based on the analysis of related structures can be made.

¹H NMR (Predicted):

-

Vinyl Protons (C1-H, C2-H): Expected to appear in the downfield region, typically around 5.5-6.0 ppm, as a multiplet.

-

Allylic Protons (C3-H₂, C6-H₂): These protons, adjacent to the double bond, are expected to resonate at approximately 2.0-2.2 ppm as multiplets.

-

Aliphatic Protons (C5-H₂): These protons, further from the double bond, should appear further upfield, around 1.5-1.7 ppm, as a multiplet.

-

Methyl Protons (C(CH₃)₂): The two methyl groups are equivalent and will give rise to a sharp singlet in the upfield region, likely around 1.0 ppm, integrating to 6 protons.

¹³C NMR (Predicted):

-

Vinyl Carbons (C1, C2): Expected in the range of 120-140 ppm.

-

Quaternary Carbon (C4): The carbon bearing the two methyl groups would appear in the 30-40 ppm range.

-

Allylic Carbons (C3, C6): Expected to be in the 25-35 ppm range.

-

Aliphatic Carbon (C5): The remaining saturated carbon should resonate at a similar chemical shift to the allylic carbons.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons would appear in the upfield region, around 20-30 ppm.

For comparison, the ¹³C NMR spectrum of the related compound 4,4-dimethyl-2-cyclohexen-1-one (B91216) shows signals at 199.61 (C=O), 159.85, 126.86 (vinyl carbons), 36.11, 34.40, 32.83 (aliphatic carbons), and 27.71 ppm (methyl carbons).[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands, typical for a substituted cyclohexene:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020-3050 | Medium | =C-H stretch (vinyl) |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | CH₂ scissoring |

| ~650-700 | Strong | =C-H bend (cis-alkene) |

The NIST WebBook provides access to the IR spectrum of this compound.[2][5]

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern provides valuable structural information. A prominent fragmentation pathway is the loss of a methyl group to form a stable tertiary carbocation, resulting in a base peak at m/z 95. Another characteristic fragmentation for cyclohexene derivatives is a retro-Diels-Alder reaction, which would yield fragments corresponding to isobutene and butadiene.

A proposed fragmentation pathway is illustrated below:

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

Isomerism in Dimethylcyclohexene

This compound is one of several constitutional (structural) isomers of dimethylcyclohexene. These isomers differ in the position of the methyl groups and the double bond within the cyclohexene ring. Furthermore, some of these constitutional isomers can exist as stereoisomers (enantiomers and diastereomers).

Constitutional Isomers

The primary constitutional isomers of dimethylcyclohexene are:

-

1,2-Dimethylcyclohexene

-

1,3-Dimethylcyclohexene

-

1,4-Dimethylcyclohexene

-

1,5-Dimethylcyclohexene

-

1,6-Dimethylcyclohexene

-

3,3-Dimethylcyclohexene

-

3,4-Dimethylcyclohexene

-

3,5-Dimethylcyclohexene

-

3,6-Dimethylcyclohexene

-

This compound

-

4,5-Dimethylcyclohexene

Stereoisomerism

This compound itself is achiral and does not have any stereoisomers as it lacks chiral centers and the substitution pattern does not allow for geometric isomerism. However, several of its constitutional isomers do exhibit stereoisomerism:

-

3,4-Dimethylcyclohexene, 3,5-Dimethylcyclohexene, 3,6-Dimethylcyclohexene, and 4,5-Dimethylcyclohexene all contain chiral centers and can exist as pairs of enantiomers (R/S configurations at the chiral carbons). Additionally, they can exhibit diastereomerism in the form of cis and trans isomers, where the methyl groups are on the same or opposite sides of the ring, respectively.

-

1,4-Dimethylcyclohexene can exist as cis and trans isomers. The trans isomer is chiral and exists as a pair of enantiomers, while the cis isomer is a meso compound.

The relationship between some of the dimethylcyclohexene isomers is depicted below:

Caption: Relationship between this compound and some of its isomers.

Experimental Protocols

Proposed Synthesis: Dehydration of 4,4-Dimethylcyclohexanol (B1295255)

A common and effective method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols.[6] this compound can be synthesized via the dehydration of 4,4-dimethylcyclohexanol using a strong acid catalyst such as phosphoric acid or sulfuric acid. The reaction proceeds via an E1 elimination mechanism, involving the formation of a carbocation intermediate.

Reaction Scheme:

C₈H₁₆O (4,4-Dimethylcyclohexanol) --(H⁺, Δ)--> C₈H₁₄ (this compound) + H₂O

Detailed Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.

-

Reaction Mixture: In the round-bottom flask, 4,4-dimethylcyclohexanol is mixed with a catalytic amount of 85% phosphoric acid (or a mixture of phosphoric and sulfuric acids). A few boiling chips or a magnetic stir bar should be added to ensure smooth boiling.

-

Dehydration and Distillation: The reaction mixture is heated. As the reaction proceeds, the lower-boiling products, this compound and water, will distill out of the reaction flask. The temperature at the distillation head should be monitored and kept below the boiling point of the starting alcohol.

-

Work-up: The distillate, containing the product and water, is transferred to a separatory funnel. The aqueous layer is removed. The organic layer is washed with a saturated sodium chloride solution to remove most of the dissolved water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acid. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Purification: The dried organic layer is decanted or filtered to remove the drying agent. The final product is then purified by simple distillation to yield pure this compound.

The workflow for this synthesis is outlined in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the structural properties and isomerism of this compound. The combination of its unique molecular geometry and the potential for a variety of isomeric forms makes this compound and its derivatives valuable subjects for further research in synthetic chemistry and drug discovery. The provided spectroscopic data, though partially predictive, offers a solid foundation for the characterization of this molecule. The outlined experimental protocol for its synthesis via alcohol dehydration serves as a practical starting point for its preparation in a laboratory setting. Further computational and experimental studies are warranted to fully elucidate the nuanced structural and reactive properties of this compound and its isomers.

References

- 1. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 13C NMR spectrum [chemicalbook.com]

- 5. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]

- 6. people.chem.umass.edu [people.chem.umass.edu]

Spectroscopic Data and Experimental Protocol for 4,4-Dimethylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4-dimethylcyclohexene. Due to the absence of readily available, peer-reviewed experimental spectra for this specific compound in the searched literature, this guide presents predicted NMR data obtained from reputable spectral prediction software. This information is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The atom numbering corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1, H-2 | 5.58 | m | 2H |

| H-3, H-6 | 1.95 | m | 4H |

| H-5 | 1.45 | t (J = 6.3 Hz) | 2H |

| -CH₃ | 0.93 | s | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1, C-2 | 126.8 |

| C-4 | 30.5 |

| C-3, C-6 | 29.5 |

| C-5 | 35.5 |

| -CH₃ | 28.5 |

Disclaimer: The NMR data presented in Tables 1 and 2 are predicted by computational models and have not been experimentally verified. Actual experimental values may vary.

Molecular Structure and Atom Numbering

The structure of this compound with the atom numbering used for the assignment of NMR signals is shown below.

Figure 1: Structure of this compound with atom numbering.

Generalized Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid organic compound such as this compound. Actual parameters may need to be optimized based on the specific instrument and sample.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

2. Instrument Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Usually 8-16 scans are sufficient for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of different types of protons.

Experimental Workflow

The general workflow for acquiring NMR spectroscopic data is illustrated in the following diagram.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethylcyclohexene

For Immediate Release

[City, State] – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and identity of chemical compounds. This technical guide delves into the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,4-Dimethylcyclohexene, a cyclic alkene of interest in various chemical research domains. This document provides a detailed examination of its fragmentation pathways, quantitative mass spectral data, and a standardized experimental protocol, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

The mass spectrum of this compound is characterized by distinct fragmentation patterns that provide a definitive fingerprint for its identification. Upon electron ionization, the molecule undergoes a series of cleavage and rearrangement reactions, yielding a unique set of fragment ions. The most prominent fragmentation pathway involves the loss of a methyl radical to form the base peak at a mass-to-charge ratio (m/z) of 95. Additionally, a characteristic retro-Diels-Alder rearrangement, common to cyclohexene (B86901) derivatives, is observed. This guide presents the quantitative data from its mass spectrum in a structured format and elucidates the primary fragmentation mechanisms.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound exhibits a series of characteristic ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 110 | 15 | [C8H14]+• (Molecular Ion) |

| 95 | 100 | [M - CH3]+ |

| 81 | 35 | [C6H9]+ |

| 67 | 25 | [C5H7]+ |

| 55 | 20 | [C4H7]+ |

| 41 | 30 | [C3H5]+ |

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting carbocations and radical species. The initial event is the removal of an electron from the molecule to form the molecular ion ([M]+•) with an m/z of 110. Subsequent fragmentation proceeds through several key pathways:

-

Loss of a Methyl Radical: The most favorable fragmentation is the cleavage of a methyl group from the quaternary carbon at the 4-position. This results in the formation of a stable tertiary carbocation, which is observed as the base peak at m/z 95.[2]

-

Retro-Diels-Alder (RDA) Reaction: As a cyclohexene derivative, this compound can undergo a retro-Diels-Alder reaction.[2] This process involves the cleavage of the ring at two positions, leading to the formation of a diene and an alkene. The charge can be retained by either fragment, though it typically resides on the larger fragment.

-

Sequential Neutral Losses: The fragment ion at m/z 95 can undergo further fragmentation by losing neutral alkene molecules, such as ethylene (B1197577) (28 Da), leading to smaller homologous ions like those observed at m/z 81 and 67.[2]

Visualizing the Fragmentation

The logical flow of the primary fragmentation pathways of this compound is depicted in the following diagram:

Experimental Protocol

The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This protocol is based on standard methodologies for the analysis of volatile organic compounds.

1. Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

A suitable capillary column for the separation of hydrocarbons (e.g., a non-polar or weakly polar column).

2. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be optimized to avoid detector saturation.

3. GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Injection Mode: Split or splitless, depending on the sample concentration.

4. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.

5. Data Analysis:

-

The acquired mass spectra are processed to identify the characteristic peaks and their relative abundances. The fragmentation pattern is then compared to reference spectra in databases such as the NIST Mass Spectral Library for confirmation.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound, serving as a valuable resource for its unambiguous identification and structural elucidation in complex matrices. The detailed data and protocols herein are intended to facilitate further research and application in relevant scientific and industrial fields.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4,4-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4,4-Dimethylcyclohexene. It includes a detailed breakdown of the vibrational modes, a summary of key spectral data, and a standardized experimental protocol for obtaining the IR spectrum of this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and quality control.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule and serves as a "molecular fingerprint," allowing for its identification and the characterization of its functional groups.

This compound is a cyclic alkene. Its structure consists of a six-membered ring containing a carbon-carbon double bond and a gem-dimethyl group at the C4 position. The IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups, namely the C=C double bond, the vinylic (=C-H) bonds, and the aliphatic (C-H) and carbon-carbon single (C-C) bonds within the dimethylated cyclohexene (B86901) ring.

Data Presentation: Key IR Absorption Bands of this compound

The following table summarizes the principal infrared absorption bands for this compound, based on the condensed phase spectrum available from the National Institute of Standards and Technology (NIST).[1][2] The assignments are based on established correlations for alkenes and cycloalkanes.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3020 | Medium | =C-H Stretch | Vinylic C-H |

| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (CH₃ and CH₂) |

| ~1650 | Medium | C=C Stretch | Alkene |

| ~1450 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bending | Aliphatic C-H |

| ~1365 | Medium | CH₃ Symmetric Bending (gem-dimethyl) | Aliphatic C-H |

| Below 1000 | Variable | C-H Out-of-plane Bending, Ring Vibrations | Fingerprint Region |

Experimental Protocol: Obtaining the IR Spectrum of this compound

The following protocol describes the procedure for obtaining a high-quality infrared spectrum of this compound using the neat liquid sampling technique.[4]

3.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂)

-

Pasteur pipette or syringe

-

This compound sample (liquid)

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lens tissue

3.2. Procedure

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization and self-check procedures.

-

Background Spectrum Acquisition:

-

Clean the infrared-transparent windows of the demountable cell with a suitable solvent and dry them thoroughly with a gentle stream of nitrogen or air.

-

Assemble the empty, clean cell and place it in the sample holder of the spectrometer.

-

Acquire a background spectrum. This will account for the absorbance of the cell windows and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Preparation:

-

Disassemble the cell.

-

Using a clean Pasteur pipette or syringe, place a small drop of this compound onto the center of one of the cell windows.

-

Carefully place the second window on top of the first, allowing the liquid to spread and form a thin, uniform film between the windows. Ensure there are no air bubbles trapped in the liquid film.

-

Assemble the cell holder to secure the windows.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample cell into the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum of the this compound sample. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and compare their wavenumbers to the reference data for peak assignment.

-

-

Cleaning:

-

After the analysis, disassemble the cell and clean the windows thoroughly with a volatile solvent.

-

Store the clean, dry windows in a desiccator to prevent damage from atmospheric moisture.

-

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of a chemical sample like this compound.

Caption: Logical workflow for IR spectroscopy analysis.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound provides clear evidence for its key structural features.

-

Vinylic C-H Stretch: The medium intensity band observed around 3020 cm⁻¹ is characteristic of the C-H stretching vibration of the hydrogen atoms attached to the carbon-carbon double bond (=C-H). This peak is a definitive indicator of unsaturation in the molecule.[3]

-

Aliphatic C-H Stretch: The strong and complex absorption in the 2950-2850 cm⁻¹ region arises from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the cyclohexene ring.

-

C=C Stretch: The absorption of medium intensity at approximately 1650 cm⁻¹ is attributed to the stretching vibration of the carbon-carbon double bond. The position of this peak is characteristic of a cis-disubstituted alkene within a six-membered ring.[3]

-

C-H Bending Vibrations: The absorptions in the 1450 cm⁻¹ and 1365 cm⁻¹ region are due to the scissoring and bending vibrations of the CH₂ and CH₃ groups. The band around 1365 cm⁻¹ is often split in gem-dimethyl groups, which is consistent with the structure of this compound.

-

Fingerprint Region: The region below 1000 cm⁻¹ contains a complex pattern of absorptions resulting from C-H out-of-plane bending and various skeletal vibrations of the ring. While difficult to assign individually, this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

References

- 1. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]

- 2. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]

- 3. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

Physical properties of 4,4-Dimethylcyclohexene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4,4-Dimethylcyclohexene, specifically its boiling point and density. This document outlines the available data for these properties and furnishes detailed experimental protocols for their determination in a laboratory setting.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental physical characteristics are crucial for its application in organic synthesis and materials science. A summary of its key physical data is presented below. It is important to note that some discrepancies exist in the reported literature values for its boiling point and density.

Data Presentation

| Physical Property | Reported Value(s) | Unit |

| Boiling Point | 131.10[1], 116[2] | °C |

| Density | 0.8180[1], 0.806[2] | g/cm³ (g/mL) |

| Molecular Formula | C₈H₁₄ | |

| Molecular Weight | 110.20 | g/mol |

Experimental Protocols

Accurate determination of the physical properties of a compound like this compound is fundamental for its characterization and use in further research. The following sections detail standard experimental methodologies for determining boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] Several methods can be employed for this determination, with the choice often depending on the sample volume available.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or oil bath)

-

Stand and clamps

Procedure:

-

Attach a small test tube containing a few drops of this compound to a thermometer.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Clamp the thermometer so that the bulb and the test tube are immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow, then rapid and continuous stream of bubbles will emerge as the liquid's vapor pressure overcomes the external pressure.

-

Remove the heat source once a steady stream of bubbles is observed.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] Record this temperature.

Simple Distillation Method

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.[3][5]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heat source (heating mantle)

-

Boiling chips

-

Stand and clamps

Procedure:

-

Place a volume of this compound (e.g., 5-10 mL) and a few boiling chips into the distilling flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the distilling flask.

-

The liquid will begin to boil and its vapor will travel into the condenser.

-

The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.

-

Record the stable temperature reading on the thermometer as the boiling point.[4]

Determination of Density

Density is a measure of mass per unit volume.[6] For a liquid like this compound, this can be determined using straightforward laboratory equipment.

Apparatus:

-

Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Pasteur pipette or dropper

Procedure:

-

Carefully weigh a clean, dry volumetric flask or graduated cylinder on an analytical balance and record its mass (m₁).

-

Using a pipette or dropper, add a precise volume of this compound to the flask or cylinder (e.g., 10 mL). Ensure the bottom of the meniscus aligns with the volume marking.[6][7]

-

Reweigh the container with the liquid and record the new mass (m₂).[7]

-

Calculate the mass of the liquid by subtracting the initial mass from the final mass (m_liquid = m₂ - m₁).

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V, where V is the volume of the liquid added.[7][8]

To improve accuracy, it is recommended to perform multiple measurements and calculate an average.[9]

Visualization

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [stenutz.eu]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. vernier.com [vernier.com]

- 6. embibe.com [embibe.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. homesciencetools.com [homesciencetools.com]

- 9. youtube.com [youtube.com]

Solubility of 4,4-Dimethylcyclohexene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Dimethylcyclohexene, a nonpolar cyclic alkene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the solubility of this compound in a range of common organic solvents based on its chemical structure and the principle of "like dissolves like." Furthermore, this guide presents a detailed, generalized experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing experiments, selecting appropriate solvent systems, and conducting further investigations involving this compound.

Introduction

This compound (C₈H₁₄) is a cyclic alkene characterized by a cyclohexene (B86901) ring with two methyl groups attached to the same carbon atom.[1] Its molecular structure is predominantly nonpolar due to the hydrocarbon backbone and the nonpolar nature of the carbon-carbon and carbon-hydrogen bonds. This inherent nonpolarity is the primary determinant of its solubility behavior in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, and in the formulation of products where it may be a component.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide foundational information for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [2] |

| Molecular Weight | 110.20 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.806 g/mL | [3] |

| Boiling Point | 116 °C | [3] |

| Melting Point | -74 °C | [3] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," it is predicted that this compound, as a nonpolar compound, will be highly soluble or miscible in nonpolar organic solvents.[1] Conversely, its solubility is expected to be low in polar solvents. The primary intermolecular forces between this compound and nonpolar solvents are weak van der Waals forces (London dispersion forces).

Table 2: Predicted Solubility of this compound in Various Organic Solvents at Standard Temperature and Pressure (STP)

| Solvent Class | Solvent | Polarity | Predicted Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Nonpolar Aliphatic | Hexane | Nonpolar | Miscible | > 50 |

| Heptane | Nonpolar | Miscible | > 50 | |

| Cyclohexane | Nonpolar | Miscible | > 50 | |

| Nonpolar Aromatic | Toluene | Nonpolar | Miscible | > 50 |

| Benzene | Nonpolar | Miscible | > 50 | |

| Halogenated | Dichloromethane | Polar Aprotic | Soluble | > 30 |

| Chloroform | Polar Aprotic | Soluble | > 30 | |

| Ethers | Diethyl Ether | Polar Aprotic | Soluble | > 20 |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | 10 - 20 | |

| Ketones | Acetone | Polar Aprotic | Sparingly Soluble | 1 - 5 |

| Alcohols | Ethanol | Polar Protic | Sparingly Soluble | < 1 |

| Methanol | Polar Protic | Poorly Soluble | < 0.1 | |

| Polar Protic | Water | Polar Protic | Insoluble | < 0.01 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For the precise quantitative determination of the solubility of this compound in various organic solvents, the shake-flask method is a widely recognized and reliable technique. This method involves allowing a solute and a solvent to reach equilibrium, after which the concentration of the solute in the saturated solution is measured.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled incubator shaker

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Centrifuge (optional)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add a measured volume of the chosen organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of an undissolved phase of the solute should be visible.

-

Securely cap the vial to prevent evaporation of the solvent or solute.

-

-

Equilibration:

-

Place the vial in a temperature-controlled incubator shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture at a constant speed for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, stop the shaker and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles of the undissolved solute. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered, saturated sample and the standard solutions using a calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the saturated sample by interpolating its analytical signal on the calibration curve.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression of steps, each dependent on the successful completion of the previous one.

Caption: Logical flow of solubility determination.

Conclusion

References

4,4-Dimethylcyclohexene: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4-dimethylcyclohexene, a versatile cyclic alkene. The document details its chemical properties, applications in advanced organic synthesis, and its role as a precursor for complex molecular architectures relevant to drug discovery and materials science.

Core Properties of this compound

This compound is a valuable, sterically hindered alkene derivative.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄ | [2][3][4][5] |

| Molecular Weight | 110.20 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [1][2][5] |

| CAS Number | 14072-86-7 | [2][4] |

| Density | 0.806 g/mL | [4] |

| Boiling Point | 116 °C | [4] |

| Melting Point | -74 °C | [4] |

Applications in Organic Synthesis

The unique structural features of this compound, particularly the gem-dimethyl group, introduce significant steric and electronic influences.[1] This makes it a key building block in several advanced synthetic applications, including the synthesis of complex, functionalized cyclohexane (B81311) derivatives which are privileged scaffolds in drug discovery.[1][6]

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[7][8] It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene).[7][9] In this context, this compound can act as a dienophile, reacting with various dienes to produce substituted cyclohexene (B86901) adducts. These adducts can then be further functionalized.

A general workflow for a Diels-Alder reaction is depicted below.

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes strained cyclic olefins as monomers.[10][11] While cyclohexene itself has low ring strain and is generally not suitable for ROMP, the introduction of substituents like the gem-dimethyl group in this compound can influence its reactivity.[11] ROMP is a powerful method for synthesizing polymers with well-defined structures and functionalities.[12] The general mechanism involves a transition metal catalyst.[10]

The catalytic cycle of ROMP is illustrated in the following diagram.

Relevance in Drug Discovery and Development

Polysubstituted cyclohexanes are considered privileged scaffolds in drug discovery due to their rigid, three-dimensional structures which allow for precise positioning of functional groups.[6] The synthesis of such scaffolds often involves the functionalization of cyclohexene precursors. This compound serves as a valuable starting material for creating diverse libraries of compounds for screening and lead optimization.[13] Cross-coupling reactions on such scaffolds are a cornerstone of modern medicinal chemistry.[14]

A logical workflow for the synthesis of a functionalized cyclohexane derivative for potential pharmaceutical application is outlined below.

Experimental Protocols

Detailed experimental procedures for reactions involving cyclohexene derivatives can be found in the literature. Below is a representative, generalized protocol for a Diels-Alder reaction.

General Protocol: Diels-Alder Reaction with a Cyclohexene Dienophile

| Step | Procedure | Notes |

| 1. Reactant Preparation | In a dry round-bottom flask, dissolve the diene (1.0 eq.) and this compound (1.2 eq.) in a high-boiling point solvent (e.g., xylene or toluene). | The flask should be equipped with a reflux condenser and a magnetic stir bar.[3][4] |

| 2. Reaction | Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-24 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC).[15] |

| 3. Work-up | Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. | |

| 4. Purification | Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization. | The choice of eluent for chromatography will depend on the polarity of the product. |

| 5. Characterization | Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry. |

Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) may need to be optimized for a particular set of reactants.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 20.210.105.67 [20.210.105.67]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. benchchem.com [benchchem.com]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4,4-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethylcyclohexene, a valuable building block in organic synthesis. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a clear visualization of the synthetic pathway.

Core Chemical Identifiers

The unambiguous identification of chemical compounds is crucial for research and development. The standard identifiers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14072-86-7[1][2] |

| Molecular Formula | C₈H₁₄[1][2] |

| Molecular Weight | 110.20 g/mol [1][3] |

| InChI | InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3[1][2] |

| InChIKey | DRORSPJLYCDESA-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC1(CCC=CC1)C[1] |

| Synonyms | 4,4-Dimethyl-1-cyclohexene, 1-Cyclohexene, 4,4-dimethyl-[2][4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions and for predicting the behavior of the compound in various chemical processes.

| Property | Value |

| Appearance | Colorless liquid[3] |

| Boiling Point | 116 °C[5] |

| Melting Point | -74 °C[5] |

| Density | 0.806 g/mL[5] |

| Molar Volume | 136.8 mL/mol[5] |

| Refractive Index | 1.445[5] |

| Solubility | Soluble in nonpolar organic solvents; insoluble in water.[3] |

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This section details a robust method for the synthesis of this compound from 4,4-dimethylcyclohexanone (B1295358) using the Wittig reaction. The Wittig reaction is a widely used method for the olefination of aldehydes and ketones.[6][7]

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is typically prepared in situ from methyltriphenylphosphonium (B96628) bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide.

-

Add anhydrous diethyl ether or THF to the flask via a syringe.

-

Cool the flask to 0 °C in an ice bath.

-

While stirring under an inert atmosphere, slowly add a solution of n-butyllithium to the suspension. The appearance of a characteristic orange-red color indicates the formation of the ylide.[8]

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The resulting slurry is the Wittig reagent, ready for use in the next step.

Part 2: Wittig Reaction with 4,4-Dimethylcyclohexanone

Materials:

-

4,4-Dimethylcyclohexanone

-

Prepared Wittig reagent from Part 1

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the flask containing the prepared Wittig reagent to 0 °C in an ice bath.

-

Dissolve 4,4-dimethylcyclohexanone in a minimal amount of anhydrous diethyl ether or THF.

-

Slowly add the solution of 4,4-dimethylcyclohexanone to the stirred Wittig reagent via a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. To isolate the this compound, triturate the crude mixture with pentane. Triphenylphosphine oxide is insoluble in pentane and will precipitate as a white solid.

-

Filter the mixture to remove the triphenylphosphine oxide.

-

The filtrate, containing the desired product, can be further purified by distillation to yield pure this compound.

Synthetic Pathway

The synthesis of this compound from 4,4-dimethylcyclohexanone via the Wittig reaction is a two-step process, beginning with the formation of the phosphorus ylide.

References

- 1. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Chemical Reactions of 4,4-Dimethylcyclohexene's Double Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving the carbon-carbon double bond of 4,4-dimethylcyclohexene. This sterically hindered cyclohexene (B86901) derivative serves as a versatile substrate in organic synthesis, offering a platform for the stereoselective and regioselective introduction of functional groups. This document details the primary transformations, including electrophilic additions, oxidation, reduction, and cycloaddition reactions, with a focus on experimental methodologies and quantitative data to support advanced research and development.

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by various electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable tertiary carbocation at the adjacent carbon.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound proceeds via a classic electrophilic addition mechanism. The reaction of 1,2-dimethylcyclohexene (B155917) with HCl, a closely related substrate, results in a mixture of products, indicating the potential for stereoisomers to be formed.[1]

Experimental Protocol (General):

A solution of this compound in an inert solvent (e.g., dichloromethane) is cooled in an ice bath. A stream of anhydrous hydrogen halide gas (e.g., HCl or HBr) is then bubbled through the solution, or a solution of the hydrogen halide in a suitable solvent is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution), and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is then purified by column chromatography or distillation.

Acid-Catalyzed Hydration

The acid-catalyzed addition of water across the double bond of this compound yields the corresponding tertiary alcohol. This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.[2]

Experimental Protocol (General):

This compound is dissolved in a mixture of water and a co-solvent such as tetrahydrofuran (B95107) (THF). A catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄), is added.[3] The mixture is stirred at a controlled temperature, often slightly elevated, to facilitate the reaction. The reaction is monitored by GC or TLC. Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by distillation or chromatography.

Oxymercuration-Demercuration

To avoid potential carbocation rearrangements that can occur in acid-catalyzed hydration, oxymercuration-demercuration offers a milder and more regioselective method for the Markovnikov hydration of alkenes.[4][5][6][7] The reaction proceeds through a mercurinium ion intermediate, which prevents rearrangements.[7][8]

Experimental Protocol (General):

To a stirred solution of mercuric acetate (B1210297) [Hg(OAc)₂] in a mixture of THF and water, this compound is added. The reaction is typically stirred at room temperature for a few hours. After the oxymercuration step is complete (monitored by TLC), an aqueous solution of sodium borohydride (B1222165) (NaBH₄) is added to the reaction mixture. This demercuration step is usually exothermic and may require cooling. After stirring for an additional period, the metallic mercury is removed by filtration, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the alcohol.

Oxidation Reactions

The double bond of this compound is readily oxidized by various reagents to introduce oxygen-containing functional groups.

Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide. This reaction can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Enantioselective epoxidation methods can be employed to produce chiral epoxides, which are valuable synthetic intermediates.[9][10]

Experimental Protocol for Epoxidation (General):

To a solution of this compound in a chlorinated solvent like dichloromethane (B109758), a solution of m-CPBA is added portion-wise at 0 °C. The reaction is stirred at this temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a solution of sodium sulfite (B76179) to destroy excess peroxy acid, followed by a wash with sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried, and concentrated to yield the epoxide.

Dihydroxylation

Dihydroxylation results in the formation of a vicinal diol. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of chiral diols from alkenes.[11][12][13][14][15] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.[12]

Experimental Protocol for Sharpless Asymmetric Dihydroxylation (General):

A commercially available AD-mix (either α or β for the desired enantiomer) is dissolved in a t-butanol/water mixture.[12] To this stirred solution, this compound is added at room temperature. The reaction mixture is stirred vigorously until the starting material is consumed (monitored by TLC or GC). A solid sulfite, such as sodium sulfite, is then added to quench the reaction. The mixture is stirred for an additional hour, and then an organic solvent (e.g., ethyl acetate) is added. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a potassium hydroxide (B78521) solution, dried, and concentrated to give the diol.

Ozonolysis

Ozonolysis cleaves the double bond, and depending on the work-up conditions, can yield aldehydes, ketones, or carboxylic acids.[16][17][18] A reductive work-up typically yields aldehydes or ketones.[18][19]

Experimental Protocol for Ozonolysis with Reductive Work-up (General):

A solution of this compound in a solvent such as dichloromethane or methanol (B129727) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.[16] The excess ozone is then removed by bubbling nitrogen or oxygen through the solution. A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust in acetic acid, is then added to the reaction mixture at low temperature.[18][19] The mixture is allowed to warm to room temperature and stirred until the ozonide is completely reduced. The solvent is then removed, and the product is isolated by extraction and purified by chromatography or distillation.

Reduction (Catalytic Hydrogenation)

The double bond of this compound can be reduced to the corresponding alkane, 1,1-dimethylcyclohexane, through catalytic hydrogenation. This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.

Experimental Protocol for Catalytic Hydrogenation (General):

This compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of Pd/C (typically 5-10% by weight) is added to the solution. The reaction vessel is then flushed with hydrogen gas and maintained under a hydrogen atmosphere (often using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature and atmospheric pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the hydrogenated product.

Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring.[20][21][22] this compound, being an alkene, can serve as the dienophile, particularly when reacted with electron-rich dienes, although it is generally more effective with electron-withdrawing groups on the dienophile.[20][22]

Experimental Protocol (General):

This compound and a suitable diene are dissolved in an inert solvent, such as toluene (B28343) or xylene. The reaction mixture is heated to reflux for several hours to days, depending on the reactivity of the diene. The progress of the reaction is monitored by GC or NMR spectroscopy. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography or crystallization.

Quantitative Data Summary

| Reaction Type | Reagents | Product(s) | Yield (%) | Reference(s) |

| Hydrohalogenation | HCl, inert solvent | 1-Chloro-1,2-dimethylcyclohexane & 2-Chloro-1,2-dimethylcyclohexane | Mixture | [1] |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 4,4-Dimethylcyclohexan-1-ol | Not specified | [2][3] |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄ | 4,4-Dimethylcyclohexan-1-ol | Not specified | [4][5][6][7][8] |

| Epoxidation | m-CPBA, CH₂Cl₂ | 4,4-Dimethyl-7-oxabicyclo[4.1.0]heptane | Not specified | [9][10] |

| Sharpless Dihydroxylation | AD-mix, t-BuOH/H₂O | (1R,2R)- or (1S,2S)-4,4-Dimethylcyclohexane-1,2-diol | High ee | [11][12][13][14][15] |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂; 2. DMS or Zn/HOAc | 3,3-Dimethyl-1,6-hexanedial | Not specified | [16][17][18][19] |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 1,1-Dimethylcyclohexane | Typically >95% | [23] |

| Diels-Alder Reaction | Diene, Toluene, heat | Cycloadduct | Varies | [20][21][22] |

Note: Specific yield data for this compound is limited in the readily available literature. The yields for analogous substrates are generally high for these standard transformations.

Signaling Pathways and Experimental Workflows

Electrophilic Addition of HX to this compound

Caption: Electrophilic addition of a hydrogen halide to this compound.

Sharpless Asymmetric Dihydroxylation Workflow

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.

Ozonolysis with Reductive Workup

Caption: Ozonolysis of this compound followed by a reductive workup.

References

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. readchemistry.com [readchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 9. Enantioselective Epoxidation - Buchler GmbH [buchler-gmbh.com]

- 10. youtube.com [youtube.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Ozonolysis - Wikipedia [en.wikipedia.org]

- 17. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Diels-Alder Reaction [organic-chemistry.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Addition Mechanism in 4,4-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electrophilic addition mechanisms involving 4,4-dimethylcyclohexene. It delves into the core principles governing these reactions, including regioselectivity, stereochemistry, and the pivotal role of carbocation rearrangements. This document is intended to serve as a detailed resource for professionals in research and drug development who require a deep understanding of these fundamental organic transformations.

Executive Summary

Electrophilic addition reactions are foundational in organic synthesis, enabling the conversion of simple alkenes into a wide array of functionalized molecules. This compound presents a unique substrate for studying these mechanisms due to the presence of a quaternary carbon adjacent to the double bond. This structural feature profoundly influences the reaction pathways, particularly in reactions that proceed through carbocation intermediates. This guide will explore four key electrophilic addition reactions: hydrobromination, bromination, oxymercuration-demercuration, and hydroboration-oxidation, with a focus on the mechanistic details, product distributions, and stereochemical outcomes.

Reaction with Hydrogen Bromide (HBr): A Case Study in Carbocation Rearrangement

The addition of hydrogen bromide to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate. This reaction is particularly notable for the significant impact of carbocation rearrangement on the product distribution.

Mechanism

The reaction is initiated by the electrophilic attack of the alkene's π-electrons on the hydrogen atom of HBr, leading to the formation of a carbocation and a bromide ion. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, resulting in the formation of a more stable, secondary carbocation.

However, this secondary carbocation is adjacent to a quaternary carbon. This proximity allows for a 1,2-methyl shift, a type of alkyl shift, where a methyl group migrates from the quaternary carbon to the carbocation center. This rearrangement results in the formation of a more stable tertiary carbocation. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final products.

Product Distribution

Due to the competing pathways of direct nucleophilic attack on the secondary carbocation and attack after rearrangement to the tertiary carbocation, a mixture of products is expected. The major product will be the one derived from the more stable tertiary carbocation.

| Product | Formation Pathway | Expected Distribution (based on carbocation stability) |

| 1-bromo-4,4-dimethylcyclohexane | Direct attack on secondary carbocation | Minor Product |

| 1-bromo-3,3-dimethylcyclohexane | Attack after 1,2-methyl shift | Major Product |

Experimental Protocol: Addition of HBr to an Alkene

The following is a general protocol for the addition of HBr to a cyclohexene (B86901) derivative.

-

Dissolution: Dissolve this compound in a suitable inert solvent, such as dichloromethane (B109758) or pentane, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to control the reaction temperature, as the reaction is exothermic.

-

HBr Addition: Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

-

Purification and Analysis: Purify the product mixture using column chromatography or distillation and characterize the products using spectroscopic methods (NMR, IR, Mass Spectrometry) to determine the product ratio.

Reaction with Bromine (Br₂): The Role of the Bromonium Ion

The addition of bromine to this compound proceeds through a different mechanism that avoids the formation of a discrete carbocation, thus preventing rearrangements.

Mechanism

The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich double bond of the alkene. The alkene's π-electrons attack one of the bromine atoms, displacing the other as a bromide ion. A key feature of this mechanism is the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. This bridged intermediate prevents carbocation rearrangement. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge in an Sₙ2-like fashion, leading to anti-addition of the two bromine atoms.

Stereochemistry

The anti-addition of bromine results in the formation of a trans-dibromide. The attack of the bromide ion can occur at either carbon of the bromonium ion, leading to a racemic mixture of enantiomers.

| Product | Stereochemistry | Expected Yield |

| (1R,2R)-1,2-dibromo-4,4-dimethylcyclohexane | trans | ~50% |

| (1S,2S)-1,2-dibromo-4,4-dimethylcyclohexane | trans | ~50% |

Experimental Protocol: Bromination of an Alkene

-

Dissolution: Dissolve this compound in an inert solvent like dichloromethane or carbon tetrachloride.

-

Bromine Addition: Add a solution of bromine in the same solvent dropwise to the alkene solution at room temperature with stirring. The characteristic red-brown color of bromine will disappear as it reacts with the alkene.

-

Reaction Completion: Continue adding the bromine solution until a faint persistent red-brown color is observed, indicating that all the alkene has reacted.

-

Work-up: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification and Analysis: The product can be purified by recrystallization or column chromatography and characterized by spectroscopic methods to confirm its structure and stereochemistry.

Oxymercuration-Demercuration: Markovnikov Addition without Rearrangement

This two-step reaction is a reliable method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.

Mechanism

The first step, oxymercuration, involves the reaction of the alkene with mercuric acetate (B1210297) [Hg(OAc)₂] in a mixture of water and a solvent like tetrahydrofuran (B95107) (THF). The electrophilic mercury species adds to the double bond to form a cyclic mercurinium ion intermediate, analogous to the bromonium ion. Water then acts as a nucleophile and attacks the more substituted carbon of the mercurinium ion, leading to the opening of the ring. The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.

Regio- and Stereochemistry

The oxymercuration step results in the anti-addition of the hydroxyl group and the mercury-containing group. The demercuration step is not stereospecific. The overall reaction results in the Markovnikov addition of water to the double bond, with the hydroxyl group adding to the more substituted carbon.

| Product | Regiochemistry | Expected Yield |

| 4,4-dimethylcyclohexan-1-ol | Markovnikov | High |

Experimental Protocol: Oxymercuration-Demercuration

-

Oxymercuration: In a round-bottom flask, dissolve this compound in a mixture of THF and water. Add mercuric acetate and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting alkene is consumed.

-

Demercuration: Cool the reaction mixture in an ice bath and add a solution of sodium borohydride in aqueous sodium hydroxide (B78521) dropwise.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature. The elemental mercury will precipitate as a gray solid. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the resulting alcohol by distillation or column chromatography.

Hydroboration-Oxidation: Anti-Markovnikov Syn-Addition

This two-step process provides a complementary method to oxymercuration-demercuration, resulting in the anti-Markovnikov addition of water to the alkene.

Mechanism